Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrrole-3-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Pyrrole-3-methanol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrrole ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Ethyl 2-(2-ethoxy-2-oxoethyl)sulfanyl-methylfuran-3-carboxylate
- Ethyl 2-(2-ethoxy-2-oxoethyl)methylamino-methylfuran-3-carboxylate
Uniqueness
Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is unique due to its pyrrole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized functions .
Biological Activity
Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
This compound has a molecular formula of C12H15N1O4 and a molecular weight of approximately 239.25 g/mol. The compound features a pyrrole ring structure, which is known for its versatility in biological applications.
Synthesis
The synthesis typically involves the reaction of ethyl 4-bromo-1H-pyrrole-3-carboxylate with ethyl oxalyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane. This multi-step reaction aims to yield high purity and yield of the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells by interacting with antiapoptotic proteins such as Bcl-2. This interaction suggests that this compound may sensitize cancer cells to conventional therapies like cisplatin .
The mechanism of action involves the compound's ability to bind to specific molecular targets within cells, modulating their activity. The presence of functional groups on the pyrrole ring enhances its binding affinity to enzymes and receptors, facilitating its biological effects. The exact pathways remain under investigation, but initial findings indicate involvement in apoptosis regulation and microbial inhibition .
Research Findings
A summary of key studies and findings related to the biological activity of this compound is presented below:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Sensitivity
In vitro tests on non-small cell lung carcinoma (NCI-H460) revealed that treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-15-10(13)5-8-6-12-7-9(8)11(14)16-4-2/h6-7,12H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRMUXGEYOQXPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC=C1C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442459 |
Source
|
Record name | ETHYL 4-(2-ETHOXY-2-OXOETHYL)-1H-PYRROLE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184921-34-4 |
Source
|
Record name | ETHYL 4-(2-ETHOXY-2-OXOETHYL)-1H-PYRROLE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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